5-Benzyloxy-6-methoxyindole

Beschreibung

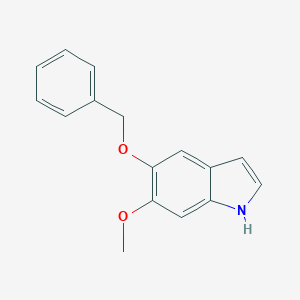

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLZHWUPJHWVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293831 | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-04-9 | |

| Record name | 4790-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 6 Methoxyindole

Advanced Synthetic Pathways for 5-Benzyloxy-6-methoxyindole

The construction of the this compound core relies on sophisticated synthetic strategies that ensure high purity and yield. These methods often involve multiple steps and have been refined over time to improve efficiency and introduce diverse functionalities.

Multi-step Organic Synthesis Techniques

A common approach to synthesizing substituted indoles like this compound is the Hemetsberger indole (B1671886) synthesis. mdpi.com This method involves the thermal decomposition of an arylazido ester intermediate. A typical sequence begins with a substituted benzaldehyde (B42025), which undergoes protection and subsequent condensation to form the necessary azidoacrylate precursor. mdpi.com

For instance, the synthesis of a related precursor, methyl 5-(benzyloxy)-6-methoxy-1H-indole-2-carboxylate, follows this pathway:

Protection: A substituted benzaldehyde is reacted with benzyl (B1604629) bromide to protect the hydroxyl group as a benzyl ether. mdpi.com

Condensation: The resulting benzyl-protected carbaldehyde is condensed with methyl azidoacetate in the presence of a base like sodium methoxide (B1231860) to yield an azidoacrylate intermediate. mdpi.com

Cyclization: The azidoacrylate undergoes thermal decomposition, typically by refluxing in a high-boiling solvent such as xylene, to generate the methyl indole-2-carboxylate. mdpi.com

Another powerful strategy is the Fischer indole synthesis, which utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. A modern variation involves the palladium-catalyzed coupling of aryl bromides with benzophenone (B1666685) hydrazone to form N-aryl hydrazones, which then undergo indolization. organic-chemistry.org This approach avoids the need to handle potentially unstable aryl hydrazines directly. organic-chemistry.org

Reductive cyclization of o-nitrophenylpyruvic acids or their esters, known as the Reissert indole synthesis, provides another route to indole-2-carboxylic acid derivatives. epo.org This method starts with the condensation of an oxalic acid ester with a substituted o-nitrotoluene. epo.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. For example, in a multi-component synthesis of benzylpyrazolyl coumarin (B35378), researchers found that using 10 mole % of an alum catalyst at 100°C provided a 97% yield, whereas deviations in temperature led to decreased yields. researchgate.net The absence of a catalyst resulted in no product formation even at elevated temperatures. researchgate.net

In the nitrosation of indoles to form indazoles, a reaction that can be applied to indole derivatives, the stoichiometry of reagents like sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) significantly impacts the outcome. rsc.org Optimal conditions were found to be 8 equivalents of NaNO2 and 2.7 equivalents of HCl, with slow addition of the indole substrate at 0°C. rsc.org Indoles with electron-donating substituents, such as benzyloxy groups, have been shown to provide high yields (91%) under these optimized conditions. rsc.org

The following table summarizes the optimization of a reaction for a model synthesis, highlighting the impact of catalyst and temperature on product yield.

Table 1: Optimization of Reaction Conditions for a Model Synthesis

| Entry | Catalyst (mole %) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | None | 120 | 0 |

| 2 | Alum (10%) | 100 | 97 |

| 3 | Alum (10%) | 80 | Lower Yield |

| 4 | Alum (10%) | 120 | Lower Yield |

| 5 | Montmorillonite K-10 (10%) | 100 | Good |

| 6 | Glacial Acetic Acid (10%) | 100 | Good |

Data derived from a model reaction for benzylpyrazolyl coumarin synthesis, demonstrating principles applicable to indole synthesis. researchgate.net

Catalytic Approaches in Indole Synthesis

Catalysis, particularly using transition metals, is a cornerstone of modern indole synthesis, offering high efficiency and selectivity.

Palladium catalysts are extensively used in the synthesis and functionalization of indoles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is instrumental in forming the key C-N bond in many indole syntheses. This method can be used to prepare N-aryl hydrazones, which are precursors for the Fischer indole synthesis. organic-chemistry.org A typical catalyst system for this transformation is Pd(OAc)2 with a BINAP ligand. organic-chemistry.org

Palladium catalysis is also employed for derivatization at the benzo positions of the indole ring. Stannylation of indole derivatives at the 5- and 6-positions can be achieved in good yields using palladium catalysts like PdCl2(PhCN)2/PCy3 or Pd2(dba)3/PCy3, even without protecting the indole nitrogen. nih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are used to link indole boronic acids with other heterocyclic systems, as demonstrated in the synthesis of complex tridentate ligands. acs.org In one study, a (1-(tert-butylcarbonyl)-6-(benzyloxy)-indol-2-yl)boronic acid was successfully coupled using a Pd(dba)2/Xantphos catalyst system. acs.org

Earth-abundant and less toxic metals like manganese are gaining traction as catalysts in organic synthesis. Manganese-catalyzed C-H alkylation of indoles offers a sustainable method for their functionalization. rsc.orgrsc.org Different manganese catalyst systems can lead to divergent reactivity; for instance, a PNP–Mn(I) complex can facilitate tandem double dehydrogenative C-H alkylation of indoles with alcohols, while an NNN–Mn(II) system can produce bis(indolyl)methanes. rsc.org

Manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been used as a heterogeneous catalyst for the regioselective C3-alkylation of indoles with benzyl alcohols, offering high yields and the advantage of being recyclable. bohrium.com Other research has shown that MnBr2 can catalyze the C(sp²)-H alkylation of indolines with unactivated alkyl bromides without the need for an external ligand or a Grignard reagent. researchgate.net Manganese has also been used to achieve selective C2-alkylation of indoles through a carbenoid insertion mechanism. acs.org

Precursor Synthesis and Derivatization Strategies

The synthesis of this compound relies on the availability of appropriately substituted precursors, and its structure allows for a variety of subsequent chemical modifications.

The benzyloxy group in this compound serves as a protecting group for a hydroxyl function. This group can be removed via catalytic hydrogenation. For example, debenzylation of this compound using a palladium catalyst affords 5-hydroxy-6-methoxyindole in 61% yield. core.ac.uk Similarly, methyl 5-(benzyloxy)-6-methoxy-1H-indole-2-carboxylate can be debenzylated via hydrogenolysis with a 10% Pd/C catalyst to produce methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate in 82% yield. mdpi.com

Derivatization can also occur at other positions of the indole ring. The electron-rich nature of the indole system makes it susceptible to electrophilic substitution. Ether groups on the benzene (B151609) nucleus, such as the benzyloxy group, can be cleaved to reveal a hydroxyl group, which can then be re-etherified or otherwise modified. epo.org Palladium or copper catalysis can be useful for modifying groups attached to the indole ring system. epo.org For instance, 5-benzyloxyindole (B140440) can act as a reactant in Friedel-Crafts alkylation reactions and in the preparation of various inhibitors and amides. sigmaaldrich.com

The synthesis of precursors often starts from simple, commercially available materials. For example, 5,6-dimethoxyindole (B14739) can be synthesized from vanillin (B372448) through a multi-step sequence involving methylation, nitration, bromination, and cyclization. chim.it The synthesis of 5- and 6-benzyloxyindoles has been a subject of study for decades, highlighting their importance as intermediates for the corresponding hydroxyindoles. rsc.org

Synthesis from (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene

A key synthetic route to this compound involves the reduction of (E)-1-(benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene. This transformation is typically achieved through catalytic hydrogenation.

In a representative procedure, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is suspended in methanol, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere with stirring. chemicalbook.com The reaction proceeds for several hours, after which the catalyst is removed by filtration. The resulting solution is concentrated, and the crude product is purified by silica (B1680970) gel column chromatography to yield this compound. chemicalbook.com This method provides a direct pathway to the indole core from a suitably substituted nitrobenzene (B124822) derivative.

| Starting Material | Reagents and Conditions | Product | Yield |

| (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene | 10% Pd/C, H₂, Methanol, 3 hours | This compound | 46% chemicalbook.com |

Functional Group Interconversions

Functional group interconversions are essential for modifying the core structure of this compound and introducing diverse functionalities. These transformations often target the nitrogen atom of the indole ring or other positions susceptible to substitution.

One common functional group interconversion is the sulfonylation of the indole nitrogen. For instance, this compound can be reacted with benzenesulfonyl chloride in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), and a base like sodium hydroxide (B78521) in a biphasic system of dichloromethane (B109758) and water. google.com This reaction leads to the formation of 5-(benzyloxy)-6-methoxy-1-(phenylsulfonyl)-1H-indole. google.com Such N-sulfonylated indoles often exhibit modified reactivity and solubility profiles.

Another significant interconversion is the debenzylation of the benzyloxy group, which can be achieved through various reductive methods to yield the corresponding 5-hydroxy-6-methoxyindole. This transformation is crucial for accessing phenolic derivatives that can undergo further reactions.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the electron-rich nature of the indole ring, which is further enhanced by the electron-donating methoxy (B1213986) and benzyloxy substituents.

Electrophilic and Nucleophilic Reactions of the Indole Ring

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position. chim.it However, the presence of a methoxy group at the 6-position can activate the nucleus to such an extent that electrophilic substitution at the C2 position becomes a competitive process. rsc.org

The nitrogen atom of the indole ring can also act as a nucleophile. For example, in the presence of a strong base, the N-H proton can be abstracted to form an indolyl anion, which can then react with various electrophiles. chim.it

Oxidative Transformations of Substituted Indoles

Substituted indoles can undergo various oxidative transformations. For instance, the oxidation of a related compound, 2-hydroxymethylindole, using manganese dioxide (MnO₂) in dichloromethane leads to the formation of the corresponding indole-2-carbaldehyde. chim.it While specific oxidative transformations of this compound are not detailed in the provided context, the general principles of indole oxidation suggest that this compound would be susceptible to oxidation, potentially leading to the formation of oxindoles or other oxidized products depending on the reaction conditions and the oxidant used.

Formation of Molecular Complexes

The electron-rich aromatic system of indoles allows them to act as electron donors in the formation of molecular complexes with electron-accepting molecules.

Methoxy-substituted indoles, including those with benzyloxy groups, can form 1:1 molecular complexes with electron acceptors like 1,3,5-trinitrobenzene (B165232). nih.govfaa.gov The formation and stability of these complexes can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy by measuring the chemical shift changes upon complexation. nih.gov The association constants for these complexes can be determined from these measurements. nih.govfaa.gov

The presence of electron-donating groups like methoxy and benzyloxy on the indole ring increases its electron-donating ability and polarizability, which in turn strengthens the binding in the molecular complex. faa.gov However, bulky substituents such as the benzyloxy group can introduce steric hindrance, which may lead to lower association constants compared to less sterically hindered analogs like 5,6-dimethoxyindole. faa.gov The study of these molecular complexes provides insights into the electronic properties and intermolecular interactions of substituted indoles. faa.gov

| Donor Compound | Association Constant (K) |

| 5-Methoxy-6-benzyloxyindole | Lower than 5,6-dimethoxyindole faa.gov |

| 6-Methoxy-5-benzyloxyindole | Lower than 5,6-dimethoxyindole faa.gov |

| 5,6-Dimethoxyindole | Higher than benzyloxy-substituted analogs faa.gov |

Spectroscopic Analysis of Complex Formation and Association Constants

The formation of molecular complexes involving this compound and other related methoxyindoles has been investigated using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and spectrophotometry. These studies provide insights into the binding forces and structural aspects of the complexes formed.

When this compound acts as a donor molecule in the presence of an acceptor like 1,3,5-trinitrobenzene, they form a 1:1 molecular complex. faa.gov The association constants (K) for these complexes can be determined by analyzing the chemical shifts in their NMR spectra. faa.gov For the complex between this compound and 1,3,5-trinitrobenzene in dichloromethane, the association constant has been measured. faa.gov

Research has shown that the association constants for these types of molecular complexes are influenced by the solvent. For instance, the values are generally slightly higher in dichloromethane compared to 1,2-dichloroethane. faa.gov This observation is consistent with the behavior of other charge-transfer complexes where an increase in the dielectric constant of the solvent leads to a decrease in the K values. faa.gov

A comparison of association constants determined by both NMR and spectrophotometric methods shows a close correlation, indicating the reliability of these techniques for studying such molecular interactions. faa.gov The nature of the binding forces in these complexes is suggested to be primarily due to electrostatic or van der Waals forces, with a minor contribution from charge-transfer forces. faa.gov This is supported by the lack of a direct relationship between the association constant (K) and other measured parameters. faa.gov

The structure of these complexes in solution is thought to involve some degree of localization over the position of the highest electrical charge on the indole molecule, which is the imino position. faa.gov

Table 1: Association Constants (K) and Relative Chemical Shifts (ΔA) for Complexes of Methoxyindoles with 1,3,5-Trinitrobenzene in Dichloromethane

| Donor Compound | ΔA (Hz) | K ( kg/mol ) |

| 5-Benzyloxyindole | 144.4 | 1.189 |

| This compound | 128.8 | 1.460 |

| 5,6-Dimethoxyindole | 113.0 | 1.810 |

| 4,7-Dimethoxyindole | 122.9 | 3.680 |

| 5,7-Dimethoxyindole | 129.5 | 2.401 |

Data sourced from spectroscopic studies of methoxyindole complexes. faa.gov

Scale-Up Synthesis Considerations for Research Applications

The synthesis of this compound and its derivatives on a larger scale for research purposes requires robust and efficient methodologies. While specific large-scale synthesis protocols for this compound are not extensively detailed in the provided context, general principles for scaling up indole syntheses can be applied.

One patented method describes the synthesis of 5-Benzyloxy-6-methoxy-1-(phenylsulfonyl)-1H-indole, a derivative of the target compound. google.com This synthesis starts with 5.0 g of this compound, indicating a potential for gram-scale production. google.com The reaction involves treating the starting indole with benzenesulfonyl chloride and tetrabutylammonium hydrogen sulfate in a biphasic system of dichloromethane and 4M sodium hydroxide. google.com This approach suggests that phase-transfer catalysis can be a viable strategy for scaling up reactions involving indole derivatives.

For related methoxyindoles, various synthetic strategies have been developed that could be adapted for the large-scale production of this compound. These include methods starting from commercially available precursors and employing multi-step reaction sequences. For example, the synthesis of 4,7-dimethoxyindole has been performed on a commercial scale. researchgate.net

The choice of synthetic route for scale-up often depends on factors like the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product. For instance, catalytic hydrogenation is a common method for the reduction of nitro groups in indole synthesis, and conditions may need to be optimized for larger batches to ensure purity and yield. researchgate.net

The purification of the final product on a larger scale is a critical consideration. While laboratory-scale purifications often rely on column chromatography, this may not be practical for large quantities. chemicalbook.com Recrystallization is a preferred method for purifying solid compounds on a larger scale, as demonstrated in the gram-scale synthesis of a related oxy-camalexin derivative where the final product was isolated by recrystallization. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 6 Methoxyindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides detailed information about the carbon-hydrogen framework of 5-benzyloxy-6-methoxyindole.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound and its derivatives reveals characteristic chemical shifts for the protons in different electronic environments. For instance, in a study of related methoxyindole derivatives, the aromatic protons on the indole (B1671886) ring typically resonate in the range of δ 6.5–7.2 ppm. The methoxy (B1213986) group (-OCH₃) protons appear as a singlet around δ 3.8–3.9 ppm, while the ethoxy group (-OCH₂CH₃) in an analogous compound shows a triplet for the CH₃ protons at δ 1.3–1.4 ppm and a quartet for the CH₂ protons at δ 3.4–3.6 ppm. The benzyloxy group introduces additional signals in the aromatic region for the phenyl protons and a characteristic signal for the benzylic methylene (B1212753) (-OCH₂Ph) protons.

In a specific derivative, 5-benzyloxy-1H-indole-carboxylic acid, the proton NMR spectrum in CDCl₃ showed signals at δ 3.94 (s, 3H, OCH₃), 4.78 (s, 1H, OH), 6.94 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.07 (d, J = 2.0 Hz, 1H, H-4), 7.09-7.10 (m, 1H, H-3), 7.29 (d, J = 8.8 Hz, 1H, H-7), and 8.81 (s, 1H, NH). mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for a 5-Benzyloxy-indole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OCH₃ | 3.94 | s | |

| OH | 4.78 | s | |

| H-6 | 6.94 | dd | 8.8, 2.4 |

| H-4 | 7.07 | d | 2.0 |

| H-3 | 7.09-7.10 | m | |

| H-7 | 7.29 | d | 8.8 |

| NH | 8.81 | s |

Data derived from a study on 5-benzyloxy-1H-indole-carboxylic acid. mdpi.com

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. For 5-methoxyindole (B15748), a related parent structure, the carbon signals have been assigned. chemicalbook.com In a study on a 5-benzyloxy-indole derivative, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 52.0 (OCH₃), 105.9 (C-4), 108.0 (C-3), 112.7 (C-7), 116.2 (C-6), 127.9 (C-7a), 128.1 (C-2), 132.3 (C-3a), 150.1 (C-5), and 162.4 (C=O). mdpi.com The benzyloxy group would contribute additional signals for the phenyl carbons and the benzylic carbon.

Table 2: Representative ¹³C NMR Chemical Shifts for a 5-Benzyloxy-indole Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | 52.0 |

| C-4 | 105.9 |

| C-3 | 108.0 |

| C-7 | 112.7 |

| C-6 | 116.2 |

| C-7a | 127.9 |

| C-2 | 128.1 |

| C-3a | 132.3 |

| C-5 | 150.1 |

| C=O | 162.4 |

Data derived from a study on 5-benzyloxy-1H-indole-carboxylic acid. mdpi.com

HSQC-NMR for Structural Confirmation

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a two-dimensional technique that correlates proton and carbon signals that are directly bonded. This is crucial for unambiguously assigning the proton and carbon signals in complex molecules like this compound and its derivatives. mdpi.comhmdb.ca For example, an HSQC experiment would definitively link the proton signal of the methoxy group to its corresponding carbon signal. This technique is invaluable for confirming the precise location of substituents on the indole ring. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. mdpi.com For this compound (C₁₆H₁₅NO₂), the calculated monoisotopic mass is 253.1103 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, confirming its elemental composition.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For 6-benzyloxy-5-methoxyindole, a positional isomer, GC-MS data is available in the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum shows a top peak at m/z 162 and other significant peaks at m/z 91 and 253. nih.gov The molecular ion peak [M]⁺ at m/z 253 corresponds to the molecular weight of the compound. The fragmentation pattern provides further structural information. For instance, the peak at m/z 91 is characteristic of a benzyl (B1604629) fragment (C₇H₇⁺), arising from the cleavage of the benzyloxy group. The peak at m/z 162 likely corresponds to the loss of the benzyl group, resulting in a methoxy-hydroxyindole radical cation. In a study of a related compound, 5-methoxy-N,N-diisopropyltryptamine, GC-MS was used to identify the parent compound and its metabolites in urine. psu.edu

Table 3: GC-MS Fragmentation Data for 6-Benzyloxy-5-methoxyindole

| m/z | Interpretation |

|---|---|

| 253 | Molecular Ion [M]⁺ |

| 162 | [M - C₇H₇]⁺ |

| 91 | Benzyl cation [C₇H₇]⁺ |

Data from NIST Mass Spectrometry Data Center for a positional isomer. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Studies have confirmed the structure of this compound using IR spectroscopy, among other techniques. researchgate.net The infrared spectra of solid molecular complexes involving this compound are typically composites of the spectra of the individual components. faa.gov

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. While specific, detailed FTIR data for this compound is not extensively published in public literature, its structure has been proven using FTIR techniques. researchgate.net The expected characteristic absorption bands can be inferred from the known frequencies for its functional groups and by comparison with closely related indole derivatives. vulcanchem.com For instance, the FTIR spectrum for its isomer, 6-Benzyloxy-5-methoxyindole, has been recorded using a KBr wafer technique. nih.gov

The principal functional groups in this compound and their expected FTIR absorption regions are summarized in the table below.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | N-H | Stretch | ~3400 (broad) |

| Aromatic Ring | C-H | Stretch | ~3100-3000 |

| Methylene | C-H | Stretch | ~2950-2850 |

| Aromatic Rings | C=C | Stretch | ~1600-1450 |

| Ether (Ar-O-C) | C-O | Asymmetric Stretch | ~1250 vulcanchem.com |

| Ether (Ar-O-C) | C-O | Symmetric Stretch | ~1050 |

This table presents expected values based on data from analogous compounds.

Advanced Spectroscopic Techniques for Elucidation of Molecular Interactions

The interactions of this compound with other molecules and surfaces have been investigated using advanced spectroscopic and electrochemical methods. These techniques provide crucial information on the formation of molecular complexes and adsorption behaviors.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the association constants for the formation of 1:1 molecular complexes between various methoxy-substituted indoles, including this compound, and electron acceptors like 1,3,5-trinitrobenzene (B165232). faa.gov These studies measure the chemical shifts in the NMR spectra to understand the weak, reversible interactions that lead to the formation of these charge-transfer complexes. faa.gov

Furthermore, the interaction of this compound with metal surfaces has been explored through electrochemical techniques. researchgate.netnajah.edu In studies investigating its potential as a corrosion inhibitor for mild steel in acidic environments, methods such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization were utilized. researchgate.netnajah.edu These analyses revealed that the molecule adsorbs onto the metal surface, forming a protective layer. najah.edu The results from these electrochemical measurements, which show that this compound acts as a mixed-type inhibitor, are in good agreement with computational models. researchgate.netnajah.edu Monte Carlo simulations have been used to model the adsorption configuration, providing a theoretical basis for the experimentally observed molecular interactions. researchgate.net

While specific applications to this compound are not widely documented, other advanced spectroscopic techniques such as 2D NMR, fluorescence spectroscopy, and X-ray spectroscopy are powerful tools for characterizing complex molecular assemblies and non-covalent interactions in supramolecular chemistry. numberanalytics.comdatanose.nl

Theoretical and Computational Studies of 5 Benzyloxy 6 Methoxyindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Benzyloxy-6-methoxyindole, these calculations help correlate its electronic structure with its observed chemical behavior, such as its efficacy as a corrosion inhibitor. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. utah.edulibretexts.org The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. A molecule with a high HOMO energy is a better electron donor. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. For a molecule like this compound, the π-electron system of the indole (B1671886) and benzene (B151609) rings, along with the lone pair electrons on the oxygen and nitrogen atoms, are expected to contribute significantly to the HOMO. najah.edu This makes the molecule an effective electron donor, a key characteristic in its function as a corrosion inhibitor, where it donates electrons to the vacant d-orbitals of metal atoms. researchgate.net

Analysis of the electronic structure of this compound through computational modeling provides quantitative parameters that describe its reactivity. najah.edu These calculations are crucial for understanding how the molecule interacts with other substances, such as a metal surface. researchgate.net Key parameters derived from these analyses include the energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap (ΔE).

Studies on similar indole derivatives show that the HOMO is typically localized on the indole's π-system and the lone pairs of the alkoxy groups, while the LUMO is distributed across the aromatic system. The structural and electronic parameters for this compound were evaluated using molecular modeling as part of a study on its corrosion inhibition properties. researchgate.netnajah.edu

| Parameter | Significance | Relation to Activity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Electron donating ability | Higher value indicates stronger electron donation to metal surfaces, enhancing adsorption and inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron accepting ability | Lower value indicates a greater ability to accept electrons from metal atoms. |

| ΔE (Energy Gap = ELUMO - EHOMO) | Reactivity and stability of the molecule | A small energy gap correlates with higher reactivity, facilitating the molecule's interaction with a metal surface. |

This table is based on the parameters typically evaluated in computational studies of corrosion inhibitors. researchgate.netscispace.com

Molecular Dynamics and Monte Carlo Simulations

To simulate the interaction of this compound with a surface, researchers employ methods like Molecular Dynamics (MD) and Monte Carlo simulations. researchgate.netgoogle.com These techniques model the physical movements of atoms and molecules, providing a dynamic picture of the adsorption process.

Monte Carlo simulations have been used to investigate the adsorption behavior of this compound on a mild steel surface (represented as Fe(110)) in an acidic medium. researchgate.netnajah.edu These simulations search for the most stable adsorption configuration by minimizing the interaction energy. najah.edu

The results indicate that the this compound molecule adsorbs onto the iron surface in a nearly flat or parallel orientation. researchgate.net This configuration maximizes the contact between the molecule's π-systems (from the indole and benzyloxy groups) and the metal surface, facilitating strong adsorption. najah.edu This adsorption creates a protective layer that shields the metal from the corrosive environment. researchgate.net The high adsorption energy calculated from these simulations supports the experimental finding that it is an effective corrosion inhibitor. najah.edu

| Parameter | Calculated Value (kJ/mol) | Interpretation |

|---|---|---|

| Adsorption Energy | -1754.97 | The high negative value indicates a strong, spontaneous, and stable adsorption of the molecule on the metal surface. |

| Rigid Adsorption Energy | -1707.92 | Energy of adsorption without allowing the molecule to change its conformation. |

| Deformation Energy | -47.05 | Energy released as the molecule relaxes into a more favorable conformation upon adsorption. |

Data sourced from a study on the corrosion-inhibiting effect of this compound. najah.edu

The adsorption of this compound on a mild steel surface was found to follow the Langmuir adsorption isotherm. researchgate.netnajah.edu This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net From the Langmuir isotherm, key thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be calculated.

The calculated ΔG°ads value for this compound was found to be -35.25 kJ/mol. najah.edu The negative value confirms the spontaneity of the adsorption process. Typically, ΔG°ads values around -20 kJ/mol suggest electrostatic interactions (physisorption), while values around -40 kJ/mol or more negative suggest charge sharing or transfer between the inhibitor and the metal (chemisorption). researchgate.net The value of -35.25 kJ/mol indicates that the adsorption mechanism is complex, involving a mixture of both physisorption (electrostatic interaction) and chemisorption (covalent bonding). najah.edu

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Isotherm Model | Langmuir | Indicates monolayer adsorption on the metal surface. researchgate.net |

| Standard Free Energy of Adsorption (ΔG°ads) | -35.25 kJ/mol | Indicates a spontaneous and strong adsorption process involving both physisorption and chemisorption. najah.edu |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure affects its biological or chemical activity. For this compound, its activity is largely defined by its core indole structure and its substituents.

The effectiveness of this compound as a corrosion inhibitor is attributed to several structural features. najah.edu The presence of oxygen and nitrogen heteroatoms, as well as the π-electrons in the fused indole ring and the attached benzyl (B1604629) group, serve as active centers for adsorption onto a metal surface. researchgate.netnajah.edu

However, in a different context, SAR studies on indole derivatives as potential anti-HIV-1 agents found that sterically demanding groups can negatively impact activity. lookchem.com Specifically, a 5-benzyloxy substituent was shown to lessen the inhibitory activity against HIV-1 reverse transcriptase (RT) when compared to the unsubstituted parent compound. lookchem.com This highlights how the bulky benzyloxy group can influence molecular interactions, a finding that varies depending on the target.

Furthermore, studies on molecular complex formation showed that this compound forms a 1:1 complex with 1,3,5-trinitrobenzene (B165232), with an association constant (K) of 1.264 kg/mol , indicating a defined interaction based on its electronic properties. faa.gov

| Context of Activity | Key Structural Features | Effect on Activity | Source |

|---|---|---|---|

| Corrosion Inhibition | Indole nucleus, N and O heteroatoms, π-electrons from benzene rings | Provide active sites for strong adsorption on metal surfaces, leading to high inhibition efficiency. | researchgate.netnajah.edu |

| Anti-HIV-1 Activity | Sterically demanding 5-benzyloxy group | Lessens inhibitory potency against reverse transcriptase compared to unsubstituted analogues. | lookchem.com |

| Molecular Complex Formation | Electron-donating indole system | Forms a stable 1:1 charge-transfer complex with electron acceptors like 1,3,5-trinitrobenzene. | faa.gov |

In Silico Assessment of Physicochemical Properties

The physicochemical properties of this compound have been elucidated through computational, or in silico, methods. These theoretical predictions provide valuable insights into the behavior of the compound and are essential for various scientific applications.

A variety of physicochemical properties have been calculated for this compound. The molecular formula of the compound is C16H15NO2, and it has a molecular weight of approximately 253.30 g/mol . sigmaaldrich.comchemsrc.com The exact mass is reported as 253.110279 g/mol . epa.gov

Key predicted properties include its density, boiling point, and flash point. The predicted density is 1.202 g/cm³. chemsrc.com The boiling point is estimated to be 430.9°C at 760 mmHg, and the flash point is 155.3°C. chemsrc.com The melting point of the solid form is between 93-94°C. chemsrc.comchembk.comusbio.net

The lipophilicity of a compound, an important factor in its biological interactions, is estimated by its LogP value. For this compound, the predicted LogP is 3.75550. chemsrc.com The topological polar surface area (PSA), another critical descriptor for predicting transport properties, is calculated to be 34.25 Ų. chemsrc.com The predicted index of refraction is 1.645. chemsrc.com

In terms of its appearance, this compound is described as a solid. chembk.com It has slight solubility in chloroform, ethyl acetate, and methanol. chembk.com It is also soluble in benzene and dichloromethane (B109758). usbio.net

A summary of the in silico assessed physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C16H15NO2 sigmaaldrich.comchemsrc.com |

| Molecular Weight | 253.30 g/mol sigmaaldrich.comchemsrc.com |

| Exact Mass | 253.110279 g/mol epa.gov |

| Density | 1.202 g/cm³ chemsrc.com |

| Boiling Point | 430.9°C at 760 mmHg chemsrc.com |

| Melting Point | 93-94°C chemsrc.comchembk.comusbio.net |

| Flash Point | 155.3°C chemsrc.com |

| LogP | 3.75550 chemsrc.com |

| Polar Surface Area (PSA) | 34.25 Ų chemsrc.com |

| Index of Refraction | 1.645 chemsrc.com |

Biochemical and Pharmacological Investigations of 5 Benzyloxy 6 Methoxyindole and Its Analogues

Exploration of Biological Activities within the Indole (B1671886) Family

The indole nucleus, a bicyclic aromatic heterocycle, is a prominent scaffold in a vast number of natural products and synthetic compounds of significant biological and pharmacological importance. Its unique chemical properties allow it to interact with a variety of biological targets, leading to a broad spectrum of activities. While specific research on the biological activities of 5-Benzyloxy-6-methoxyindole is limited in publicly available literature, the broader indole family has been extensively studied, revealing a range of therapeutic potentials.

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the indole scaffold is known to be a key component in compounds exhibiting anti-inflammatory effects. For instance, Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative. The anti-inflammatory action of many indole derivatives is attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. Furthermore, some polymethoxyflavonoids, which share methoxy (B1213986) functional groups with the subject compound, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. nih.govmdpi.comresearchwithrutgers.comnih.gov For example, 5,6,7-trimethoxyflavone (B192605) has demonstrated significant anti-inflammatory effects by down-regulating the expression of pro-inflammatory genes in macrophages. nih.gov

The indole scaffold is a cornerstone in the development of anticancer agents, with several indole-containing drugs approved for clinical use. While direct cytotoxic studies on this compound are not widely published, its role as a key intermediate in the synthesis of potent anticancer agents is acknowledged. sigmaaldrich.com The anticancer activity of indole derivatives is diverse, targeting various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis.

This compound is utilized as a reactant in the preparation of potent antimitotic agents. sigmaaldrich.com Antimitotic drugs interfere with the process of cell division, or mitosis, a critical pathway for cancer cell proliferation. A primary target for many antimitotic agents is the protein tubulin. These agents can disrupt the dynamics of microtubules, which are essential components of the mitotic spindle. By inhibiting the polymerization or depolymerization of tubulin, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. A number of synthetic 2-aroylindole derivatives have been shown to be potent inhibitors of tubulin polymerization, exhibiting high cytotoxicity against various cancer cell lines. acs.org Similarly, a series of 1-benzyl-4,5,6-trimethoxyindoles have been developed as potent antimitotic agents that act by binding to the colchicine (B1669291) binding site of tubulin. nih.gov

This compound also serves as a precursor for the synthesis of potent inhibitors of the c-ABL tyrosine kinase. sigmaaldrich.com The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a role in cell proliferation and survival. In certain cancers, such as chronic myeloid leukemia (CML), the c-Abl gene is fused with the breakpoint cluster region (Bcr) gene, resulting in the constitutively active Bcr-Abl oncoprotein. This fusion protein drives the uncontrolled proliferation of cancer cells. Therefore, inhibitors of Bcr-Abl kinase activity are effective therapeutic agents for CML. While specific inhibitory data for derivatives of this compound are not detailed, the development of new c-Abl inhibitors is an active area of research to overcome resistance to existing drugs. nih.gov

The potential of indole derivatives as treatments for lung cancer is an area of significant research. umass.edu Although there is no specific data on the activity of this compound against human lung cancer cell lines, various other indole-based compounds have shown promise. For instance, some indole-based chalcones have been investigated for their ability to induce a non-apoptotic form of cell death in glioblastoma and other cancer cells. nih.gov In one study, the substitution pattern on the indole ring was found to be critical for the anticancer activity and mechanism of action. A 5-methoxyindole (B15748) derivative was found to induce a novel form of cell death called methuosis, while a 6-methoxyindole (B132359) analogue acted as a microtubule-disrupting agent. nih.gov This highlights the importance of the specific substitution pattern on the indole core for biological activity.

Table of Anticancer Activity Data for Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action |

| 1-Benzyl-4,5,6-trimethoxyindoles | Various human cancer lines | 26-27 nM | Antimitotic; Tubulin inhibition |

| 2-Aroylindoles | HeLa/KB, SK-OV-3, U373 | 20-75 nM | Antimitotic; Tubulin polymerization inhibition |

| 5-methoxyindole tethered C-5 functionalized isatins | Three human cancer cell lines | 1.69 - 1.91 µM | Antiproliferative |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives | PC3, BGC823, Bcap37 | 3.1 - 6.2 µM | Induces apoptosis |

Anticancer and Cytotoxic Activities

EZH2 Inhibitor Pharmacophores

The indole scaffold, particularly derivatives of 5-hydroxyindole (B134679), serves as a foundational structure in the development of inhibitors for the enzyme Enhancer of Zeste Homologue 2 (EZH2). nih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a therapeutic target in cancer research due to its role in gene silencing. nih.gov The development of novel EZH2 inhibitors often focuses on creating new molecular scaffolds that differ from existing options. nih.gov

Research into EZH2 inhibitors has identified key structural features, or pharmacophores, necessary for activity. Many potent inhibitors incorporate a pyridone moiety as the active pharmacophore that binds to the EZH2 structure. nih.gov In an effort to discover new inhibitor structures, a combinatorial approach using 5-hydroxyindole as a starting point has been employed to synthesize compounds containing EZH2 inhibitor pharmacophores. nih.gov This strategy led to the identification of a compound, designated L-04, which demonstrated an ability to reduce the cellular levels of H3K27Me3, the histone methylation mark laid down by EZH2, and showed antiproliferative effects against K562 cancer cells with an IC₅₀ value of 52.6 μM. nih.gov While direct studies on this compound as an EZH2 inhibitor are not prominent, the use of the closely related 5-hydroxyindole scaffold highlights the potential of this chemical family in designing new EZH2 inhibitors. nih.gov

Neuropharmacological Applications

The indole core is a privileged scaffold in neuropharmacology due to its structural resemblance to endogenous neurotransmitters, leading to its investigation in a wide range of applications targeting the central nervous system.

The indole ring is the core structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). Tryptamine itself is a non-selective substrate for monoamine oxidase (MAO), but the addition of a hydroxyl group at the 5-position of the indole ring creates the specific MAO-A substrate, serotonin. nih.gov This inherent structural similarity allows indole derivatives to be designed to interact with serotonergic systems and other neuro-targets. The indole moiety can penetrate deep into the hydrophobic microdomains of receptor binding pockets. mdpi.com

A substantial body of research has focused on developing indole-based ligands for the serotonin 6 receptor (5-HT₆R), a G-protein coupled receptor almost exclusively located in the central nervous system. nih.gov Antagonists of the 5-HT₆R are of significant interest as potential treatments for cognitive dysfunction associated with conditions like Alzheimer's disease. nih.govmdpi.com

Structure-activity relationship studies have shown that a wide array of N-arylsulfonylindole derivatives exhibit moderate to high binding affinity for the 5-HT₆ receptor. nih.govresearchgate.net The substitution pattern on the indole ring, particularly at the C-5 position, plays a crucial role in modulating this affinity. For instance, a 5-methoxy derivative in one series of N-arylsulfonylindoles displayed a respectable binding affinity (Kᵢ) of 160 nM. nih.gov Further modifications to the indole core have yielded highly potent ligands; one promising compound incorporating a 6-fluoro-1H-indole moiety demonstrated a Kᵢ of 0.085 nM, which was a 10-fold higher affinity than the established antagonist idalopirdine. mdpi.com

| Compound Class | Specific Analogue | 5-HT₆R Affinity (Kᵢ) | Reference |

|---|---|---|---|

| N-Arylsulfonylindole | PUC-10 | 14.6 nM | researchgate.net |

| N-Arylsulfonylindole | 5-methoxy derivative (4l) | 160 nM | nih.gov |

| Indole-based Antagonist | Analogue 22a | 0.085 nM | mdpi.com |

| N-Arylsulfonylindole | PUC-55 (Indazole analogue) | 37.5 nM | researchgate.net |

The substitution on the indole ring is critical for determining selectivity between the two monoamine oxidase isoforms, MAO-A and MAO-B. While 5-hydroxyindole derivatives are associated with MAO-A, the introduction of a benzyloxy group at the 5-position of the indole ring is a critical feature for selective MAO-B inhibition. nih.gov This substitution increases the molecular hydrophobicity, which is favorable for binding to the active site of MAO-B. nih.gov

Numerous studies have explored benzyloxy derivatives as potent, selective, and reversible MAO-B inhibitors. researchgate.netnih.gov A series of isatin-based benzyloxybenzene derivatives were found to be competitive and reversible MAO-B inhibitors, with compounds ISB1 and ISFB1 exhibiting Kᵢ values of 0.055 µM and 0.069 µM, respectively. nih.gov Similarly, a series of thio/semicarbazide-based benzyloxy derivatives were identified as competitive MAO-B inhibitors, with compounds BT1 and BT5 showing Kᵢ values of 0.074 µM and 0.072 µM. researchgate.net The selectivity for MAO-B over MAO-A is a key feature of these compounds, with some analogues demonstrating remarkable selectivity indices. nih.gov

| Compound Class | Specific Analogue | MAO-B Inhibition (Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| Isatin-based Benzyloxybenzene | ISB1 | 0.055 µM | Competitive | nih.gov |

| Isatin-based Benzyloxybenzene | ISFB1 | 0.069 µM | Competitive | nih.gov |

| Thio/semicarbazide-based Benzyloxy | BT1 | 0.074 µM | Competitive | researchgate.net |

| Thio/semicarbazide-based Benzyloxy | BT5 | 0.072 µM | Competitive | researchgate.net |

| Indole-based Chalcone | IC9 | 0.01 µM | Competitive | researchgate.net |

| Indole-based Small Molecule | 8b | 6.63 nM (0.00663 µM) | Competitive | nih.gov |

AMP-activated protein kinase (AMPK) is a key enzyme in regulating cellular energy homeostasis, making it an attractive therapeutic target for metabolic disorders like type 2 diabetes. nih.govnih.gov Research has identified several classes of indole derivatives as direct activators of AMPK. nih.govacs.org

An indole acid derivative, PF-06409577, was identified as a direct AMPK activator and advanced to clinical trials. acs.orgacs.org Optimization efforts on an indazole lead compound led to the indole acid structure, which showed improved oral absorption and potency. acs.org Another research effort identified a novel 4-azaindole (B1209526) derivative, 16g, which exhibited potent in vitro activity in the single-digit nanomolar range. nih.gov Although research has not specifically highlighted this compound in this area, the broader class of indole-containing molecules is a promising scaffold for the development of novel AMPK activators. nih.govnih.gov

Cannabinoid Receptor Ligand Research (CB2)

The indole structure is a well-established scaffold for ligands targeting cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in the immune system. nih.gov The development of selective CB2 receptor agonists is an area of intense research, as these compounds may offer therapeutic benefits for inflammatory and pain conditions without the psychoactive effects associated with CB1 receptor activation. nih.gov

Aminoalkylindoles represent a major class of synthetic cannabinoids that bind to both CB1 and CB2 receptors. nih.govresearchgate.net Through structural modifications and scaffold hopping strategies, researchers have designed indole analogues with high affinity and selectivity for the CB2 receptor. nih.gov For example, a 3D-QSAR modeling study led to the design of indole derivatives with predicted sub-nanomolar binding affinities for the CB2 receptor and high selectivity over the CB1 receptor. kcl.ac.uk Two such compounds were predicted to have Kᵢ values of 0.063 nM and 0.079 nM for the CB2 receptor. kcl.ac.uk The synthetic cannabinoid WIN-55,212, an amino-alkylindole, is known to have a slightly greater affinity for the CB2 receptor than for the CB1 receptor. nih.gov This body of research underscores the versatility of the indole core in designing potent and selective ligands for the CB2 receptor. nih.govrsc.org

| Compound Class | Specific Analogue | CB2 Receptor Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Indole Analogue | Series 4 Compound | 0.063 nM (predicted) | kcl.ac.uk |

| Indole Analogue | Series 6 Compound | 0.079 nM (predicted) | kcl.ac.uk |

| Amino-alkylindole | WIN-55,212 | Slightly greater affinity for CB2 vs CB1 | nih.gov |

Protein Kinase C (PKC) Inhibition

Protein Kinase C (PKC) represents a family of enzymes crucial for regulating various signal transduction pathways that control cellular processes like proliferation, differentiation, and apoptosis. nih.gov Consequently, PKC is a significant target in the development of treatments for a range of diseases. nih.gov The inhibitory mechanism often involves compounds binding to the regulatory or catalytic domains of the enzyme. nih.gov

While a broad range of indole derivatives have been investigated as PKC inhibitors, specific studies detailing the direct inhibitory activity of this compound against Protein Kinase C are not extensively available in the current scientific literature. nih.gov The investigation of ATP competitive inhibitors has shown that their interaction with PKC can alter the enzyme's activation kinetics. nih.gov For instance, some inhibitors target and stabilize the activated form of PKC, while others target the quiescent state. nih.gov Research on related indole compounds continues to be a promising area for discovering novel PKC modulators.

Steroid 5α-reductase Type-2 Specific Inhibition

The enzyme steroid 5α-reductase is responsible for the conversion of testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govmdpi.com The type 2 isozyme of this enzyme is a key target in managing conditions related to high DHT levels. mdpi.comnih.gov Inhibition of this enzyme is a clinically established strategy, with drugs like finasteride (B1672673) being selective inhibitors of the type II isoform. mdpi.com

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on steroid 5α-reductase type 2. The search for new inhibitors has explored a wide variety of chemical structures, including both steroidal and non-steroidal compounds. mdpi.com Natural products and synthetic molecules continue to be screened for their potential to modulate this important enzyme. academicjournals.orgsemanticscholar.org

Role in Biosynthesis and Metabolic Pathways

Eumelanin (B1172464) Pigment Precursors

Eumelanin is the most common form of melanin (B1238610) pigment found in humans, responsible for brown and black coloration in skin and hair. Its biosynthesis is a complex process that involves the polymerization of smaller indole-based components. qiagen.com The primary building blocks in this pathway are 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are formed from L-dopachrome. researchgate.net These dihydroxyindoles are then oxidized to quinones, which subsequently polymerize to form eumelanin. qiagen.com

This compound serves as a synthetic reactant for the preparation of eumelanin pigment precursors. sigmaaldrich.com Through chemical synthesis, the benzyloxy and methoxy protective groups can be removed to yield the core 5,6-dihydroxyindole structure, which is the fundamental unit required for eumelanin polymerization. This makes this compound a valuable starting material in the laboratory synthesis of melanin-related materials.

Metabolites in Biological Systems

The specific metabolic fate of this compound in biological systems has not been extensively detailed in the literature. However, based on the metabolism of related 5-methoxyindole compounds, a likely pathway can be inferred. Metabolites of L-tryptophan that contain a 5-methoxyindole structure, such as 5-methoxytryptophan (B613034) (5-MTP) and melatonin, are known to be biologically active and undergo further metabolism. nih.govresearchgate.net

It is plausible that the metabolism of this compound would involve enzymatic processes such as O-debenzylation and O-demethylation. These reactions would remove the benzyl (B1604629) and methyl groups, respectively, to yield dihydroxyindole intermediates, which could then enter the eumelanin biosynthesis pathway or be further catabolized. The study of 5-methoxyindole-2-carboxylic acid, a related compound, has shown effects on carbohydrate metabolism, indicating that indole derivatives can interact with various metabolic pathways. nih.gov

Drug Design and Development Implications

Compliance with Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline used in drug discovery to assess the druglikeness of a chemical compound and predict its potential for oral bioavailability. wikipedia.orgunits.it The rule establishes criteria based on physicochemical properties that are common among orally active drugs. wikipedia.orgdrugbank.com A compound is considered to have favorable properties if it violates no more than one of the following rules:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

This compound adheres to all the criteria set forth by Lipinski's Rule of Five, exhibiting no violations. Its molecular weight is 253.30 g/mol , it has one hydrogen bond donor (the indole N-H), two hydrogen bond acceptors (the two oxygen atoms), and a calculated log P of 3.5. sigmaaldrich.comnih.gov This compliance suggests that the molecule possesses physicochemical properties that are favorable for absorption and permeation, which are critical for orally administered drugs.

| Property | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 253.30 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Log P (XLogP3) | 3.5 | ≤ 5 | Yes |

| Violations | 0 |

Potential as Drug or Agrochemical Candidates

This compound has emerged as a versatile scaffold in the development of novel therapeutic and agrochemical agents. Its structural framework allows for modifications that can lead to compounds with a wide range of biological activities. Researchers have explored its potential in various domains, from cancer therapy to the development of new pesticides.

As a drug candidate, derivatives of this compound have shown promise in several therapeutic areas. Notably, it serves as a key reactant in the synthesis of potent antimitotic agents, which are crucial in cancer treatment. These compounds function by disrupting microtubule dynamics, a critical process for cell division in cancerous cells. Additionally, this indole derivative is utilized in the preparation of ligands for the Cannabinoid Receptor 2 (CB2). The modulation of CB2 receptors is a significant area of research for treating inflammatory and neuropathic pain.

In the realm of agrochemicals, the indole nucleus, a core component of this compound, is a well-established pharmacophore. Indole derivatives have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, herbicidal, and nematicidal properties. This suggests that analogues of this compound could be developed into effective and potentially safer alternatives to existing agricultural chemicals. The exploration of this scaffold in agrochemical research is an ongoing effort to address the challenges of pest and disease management in agriculture.

Below is a data table summarizing the potential applications of this compound and its analogues:

| Application Area | Target/Mechanism | Potential Use |

| Drug Candidates | ||

| Microtubule Dynamics | Antimitotic agents for cancer therapy | |

| Cannabinoid Receptor 2 (CB2) | Treatment of inflammatory and neuropathic pain | |

| Agrochemical Candidates | ||

| Fungal Cell Wall/Membrane Integrity | Fungicides for crop protection | |

| Insect Nervous System | Insecticides for pest control | |

| Plant-Specific Enzymes/Pathways | Herbicides for weed management | |

| Nematode Physiology | Nematicides for controlling parasitic worms |

Therapeutic Strategy Development

The development of therapeutic strategies centered around this compound and its analogues is primarily focused on exploiting their ability to modulate key biological targets implicated in various diseases. A significant area of investigation is in cancer therapy, where the strategy revolves around the disruption of microtubule dynamics.

Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division, specifically in the formation of the mitotic spindle. The inhibition of microtubule polymerization or depolymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. mdpi.comnih.gov This makes microtubule-targeting agents a cornerstone of many chemotherapy regimens. mdpi.com

Analogues of this compound are being designed as microtubule-targeting agents that can bind to tubulin, the protein subunit of microtubules. nih.gov The therapeutic strategy involves creating compounds that can effectively inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and halting cancer cell proliferation. nih.gov Research in this area aims to develop more selective and potent inhibitors with improved pharmacological profiles to enhance efficacy and reduce side effects.

Another promising therapeutic strategy involves the development of this compound derivatives as selective ligands for the CB2 receptor. nih.govrsc.org The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to the CB1 receptor. nih.gov The strategy here is to design molecules that can selectively bind to and activate the CB2 receptor, offering a novel approach for the treatment of chronic pain and inflammatory conditions.

The following table outlines the key therapeutic strategies involving this compound analogues:

| Therapeutic Strategy | Biological Target | Desired Outcome | Disease Area |

| Microtubule Disruption | Tubulin | Inhibition of cell proliferation, induction of apoptosis | Cancer |

| CB2 Receptor Modulation | Cannabinoid Receptor 2 (CB2) | Reduction of inflammation and pain | Chronic Pain, Inflammatory Diseases |

Material Science Applications of 5 Benzyloxy 6 Methoxyindole

Corrosion Inhibition Studies

5-Benzyloxy-6-methoxyindole, abbreviated as BMI, has been identified as a potent corrosion inhibitor, especially for mild steel in acidic environments. najah.edunajah.edu Organic compounds like BMI are effective because they can adsorb onto a metal's surface. najah.edurjpbcs.com This creates a protective barrier that shields the metal from corrosive agents. rjpbcs.com The effectiveness of these organic inhibitors often stems from the presence of heteroatoms (like nitrogen and oxygen in BMI) and π electrons in their structure, which facilitate their adsorption onto the metal surface. researchgate.net

Research has demonstrated the efficacy of this compound in preventing the corrosion of mild steel when submerged in a 1 M hydrochloric acid (HCl) solution. najah.eduresearchgate.net The use of inhibitors is a primary and practical method for protecting metals from acid-induced corrosion in various industrial applications. najah.edurjpbcs.com Studies show that the inhibition efficiency of BMI increases as its concentration in the acidic solution rises. najah.edurjpbcs.com A maximum inhibition efficiency of around 91% has been reported at a concentration of 5x10⁻³ M. najah.edunajah.eduresearchgate.net This suggests that at this optimal concentration, the inhibitor molecules effectively cover the mild steel surface, forming a strong protective layer that hinders the adsorption of corrosive chloride ions. najah.edu

To understand the corrosion inhibition mechanism of this compound, researchers have employed several electrochemical techniques. These methods provide valuable insights into the kinetics of the corrosion process and the inhibitor's mode of action.

Potentiodynamic polarization studies are crucial for determining the kinetic parameters of corrosion. In the case of BMI, these studies have revealed that it functions as a mixed-type inhibitor. najah.edunajah.eduresearchgate.net This means that it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu The addition of BMI to the acidic solution leads to a decrease in the corrosion current density (icorr). najah.edu However, it does not significantly alter the corrosion potential (Ecorr) or the cathodic Tafel slope (βc), which is characteristic of a mixed inhibitor. najah.edu The inhibition efficiency, as determined by this method, increases with the concentration of BMI, reaching a maximum of 91.36% at 5x10⁻³ M. najah.edu

Table 1: Corrosion Parameters for Mild Steel in 1M HCl with this compound (BMI) at 303K

| Concentration of BMI (M) | Ecorr (mV/SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -485 | 1056 | - |

| 1x10⁻⁶ | -480 | 602 | 43.0 |

| 1x10⁻⁵ | -482 | 422 | 60.0 |

| 1x10⁻⁴ | -478 | 243 | 77.0 |

| 5x10⁻⁴ | -475 | 158 | 85.0 |

| 1x10⁻³ | -470 | 114 | 89.2 |

| 5x10⁻³ | -465 | 91.2 | 91.36 |

Data sourced from research on the electrochemical behavior of BMI. najah.edu

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the corrosion inhibition properties of BMI. The Nyquist plots obtained from EIS studies for mild steel in 1 M HCl, both with and without BMI, typically show a single depressed semicircle. najah.edurjpbcs.com This indicates that the corrosion process is primarily controlled by charge transfer. rjpbcs.com The diameter of this semicircle increases with the addition of the inhibitor, signifying an increase in the charge transfer resistance (Rct) and, consequently, a decrease in the corrosion rate. najah.edurjpbcs.com

The inhibition efficiency (IE%) can be calculated from the Rct values. najah.edu The results from EIS are in good agreement with those from potentiodynamic polarization and weight loss methods, confirming the effectiveness of BMI as a corrosion inhibitor. najah.edunajah.eduresearchgate.net The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration suggests that BMI molecules are adsorbing onto the metal surface by displacing water molecules and other ions. najah.edu

Table 2: AC-Impedance Parameters for Mild Steel in 1M HCl with this compound (BMI) at 303K

| Concentration of BMI (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 45.1 | 78.4 | - |

| 1x10⁻⁶ | 92.3 | 65.2 | 51.1 |

| 1x10⁻⁵ | 135.4 | 58.1 | 66.7 |

| 1x10⁻⁴ | 248.7 | 45.3 | 81.9 |

| 5x10⁻⁴ | 350.1 | 38.7 | 87.1 |

| 1x10⁻³ | 445.8 | 32.5 | 90.0 |

| 5x10⁻³ | 512.6 | 28.9 | 91.2 |

Data sourced from EIS studies on BMI as a corrosion inhibitor. najah.edu

Gravimetric or weight loss measurements are a direct and straightforward method for evaluating corrosion rates and inhibition efficiency. najah.eduunizik.edu.ng In these studies, mild steel specimens are weighed before and after immersion in the corrosive solution (with and without the inhibitor) for a specific period. najah.edu The difference in weight provides the amount of metal lost to corrosion.

The corrosion rate (CR) is observed to decrease with an increasing concentration of this compound. najah.edurjpbcs.com Correspondingly, the inhibition efficiency (IE%) increases, which is attributed to the increased adsorption of the inhibitor molecules on the mild steel surface. najah.edurjpbcs.com These findings are consistent with the results obtained from electrochemical methods. najah.edu

Table 3: Weight Loss Data for Mild Steel in 1M HCl with this compound (BMI) at 303K

| Concentration of BMI (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

|---|---|---|

| Blank | 1.12 | - |

| 1x10⁻⁶ | 0.62 | 44.6 |

| 1x10⁻⁵ | 0.43 | 61.6 |

| 1x10⁻⁴ | 0.25 | 77.7 |

| 5x10⁻⁴ | 0.16 | 85.7 |

| 1x10⁻³ | 0.12 | 89.3 |

| 5x10⁻³ | 0.09 | 91.9 |

Data compiled from gravimetric analysis of BMI's corrosion inhibition. najah.edu

The protective action of this compound against corrosion is attributed to its adsorption on the metal surface. najah.edurjpbcs.com To understand this adsorption process, the experimental data is often fitted to various adsorption isotherms. researchgate.net Studies have shown that the adsorption of BMI on a mild steel surface in a 1 M HCl solution follows the Langmuir adsorption isotherm. najah.edunajah.eduresearchgate.net

The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. imist.ma The degree of surface coverage (θ), calculated from weight loss measurements, is used to analyze the adsorption behavior. researchgate.net The calculated standard Gibbs free energy of adsorption (ΔG°ads) is approximately -36.84 kJ/mol, suggesting that the adsorption mechanism is a combination of physical (electrostatic) and chemical interactions between the inhibitor molecules and the mild steel surface. najah.edu

Thermodynamic Parameters of Corrosion Inhibition

The adsorption of this compound (BMI) onto a metal surface is a key aspect of its inhibitive properties, and this process is governed by specific thermodynamic parameters. The study of these parameters provides insight into the spontaneity and nature of the inhibitor-metal interaction.

The adsorption process of BMI on a mild steel surface in a 1 M hydrochloric acid solution has been found to align with the Langmuir adsorption isotherm. najah.eduresearchgate.net This model is foundational for understanding the thermodynamics of the inhibitor's action. The equilibrium constant of adsorption (Kads) is a critical value derived from the Langmuir isotherm, and it is directly related to the standard Gibbs free energy of adsorption (ΔG°ads). najah.eduresearchgate.net

The standard Gibbs free energy of adsorption can be calculated using the following equation:

ΔG°ads = -RT ln(55.5 * Kads)

Where:

R is the universal gas constant (8.314 J·K−1·mol−1). scispace.com

T is the absolute temperature in Kelvin. scispace.com

Q & A

Q. What are the established synthetic routes for 5-Benzyloxy-6-methoxyindole, and what methodological considerations ensure reproducibility?

Answer: The synthesis typically involves functionalization of the indole core. Key steps include:

- Benzyloxy introduction : Alkylation of 6-hydroxy-5-methoxyindole using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection/deprotection strategies : Use of benzyl groups for hydroxyl protection to prevent undesired side reactions during methoxy group installation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., aromatic proton splitting patterns at δ 6.8–7.5 ppm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- H/C NMR : Confirm benzyloxy (δ ~5.1 ppm for -OCH₂Ph; δ 128–137 ppm for aromatic carbons) and methoxy (δ ~3.8 ppm) groups. Compare with analogs like 5-methoxy-1H-indol-6-ol .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity and molecular ion ([M+H]⁺ at m/z 280.1) .

- Elemental analysis : Validate C, H, N composition (theoretical: C 73.44%, H 5.39%, N 5.00%) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Enzyme inhibition : Screen against 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2) using fluorometric or spectrophotometric methods .

- Dose-response curves : Use triplicate experiments and positive controls (e.g., indomethacin for COX-2) to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across different biological models?

Answer:

- Target deconvolution : Employ siRNA knockdown or CRISPR-Cas9 to identify critical pathways (e.g., MAPK/ERK vs. PI3K/Akt) .

- Metabolomic profiling : LC-MS/MS to track downstream metabolites and distinguish on-target vs. off-target effects .

- Cross-model validation : Compare results in 2D monolayers vs. 3D spheroids to assess microenvironment-dependent activity .

Q. What strategies optimize the reaction yield of this compound under scaled-up conditions?

Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenolysis of benzyl-protected intermediates .

- Continuous flow synthesis : Reduce reaction time and improve safety for exothermic steps (e.g., benzylation) .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters .

Q. How can computational modeling predict the binding affinity of this compound to putative targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120) .

- QSAR studies : Apply CoMFA/CoMSIA on indole derivatives to correlate substituent effects (e.g., methoxy position) with bioactivity .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. What methodological frameworks address the compound’s stability and degradation under physiological conditions?

Answer:

Q. How should researchers design target-specific studies to differentiate this compound’s effects from its metabolites?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten